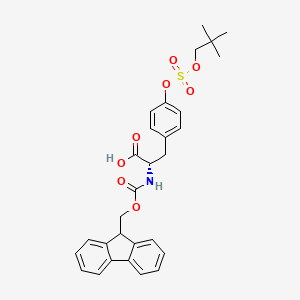

Fmoc-Tyr(SO2(ONeopentyl))-OH

Übersicht

Beschreibung

Fmoc-Tyr(SO2(ONeopentyl))-OH is a protected derivative of sulfotyrosine . The neopentyl ester is stable under the conditions of Fmoc-SPPS including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate . It is a novel derivative for the synthesis of sulfotyrosine-containing peptides by Fmoc SPPS.

Synthesis Analysis

The synthesis of this compound involves the use of Fmoc-SPPS . The neopentyl ester is stable under the conditions of Fmoc-SPPS including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate .Molecular Structure Analysis

The molecular formula of this compound is C29H31NO8S. Its IUPAC name is (2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are carried out under the conditions of Fmoc-SPPS . The neopentyl ester is stable under these conditions, including the TFA-cleavage, but can be removed by treatment with aqueous ammonium acetate or sodium acetate .Physical And Chemical Properties Analysis

The molecular weight of this compound is 553.6 g/mol . Other physical and chemical properties are not specified in the retrieved information.Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

“Fmoc-Tyr(SO2(ONeopentyl))-OH” wird bei der Herstellung von Peptid-basierten Hydrogelen (PHGs) . Dies sind biokompatible Materialien, die für biologische, biomedizinische und biotechnologische Anwendungen geeignet sind . Sie sind besonders nützlich in der Wirkstoffabgabe und als diagnostische Werkzeuge für die Bildgebung .

Gewebetechnik

Die durch “this compound” gebildeten Hydrogele haben potenzielle Anwendungen in der Gewebetechnik . Das Fmoc-K3-Hydrogel, das steifer ist (G’ = 2526 Pa), dient als potenzielles Material für die Gewebetechnik und unterstützt die Zellhaftung, das Überleben und die Vermehrung vollständig .

Festphasen-Peptidsynthese (SPPS)

“this compound” wird in der Festphasen-Peptidsynthese (SPPS) . Diese Methode ist besonders nützlich, wenn unnatürliche Modifikationen oder die Einführung von ortsspezifischen Tags erforderlich sind . Synthetische Peptide wurden für verschiedene Studien verwendet, wie z. B. Zellsignalisierung, Entwicklung epitop-spezifischer Antikörper, in der Zellbiologie, Biomarker für Krankheiten usw. .

Arzneimittelentwicklung

Peptide sind wichtig für die Entwicklung neuer Medikamente . Die Fähigkeit, große Mengen dieser Biomoleküle mithilfe der SPPS zu synthetisieren, macht “this compound” zu einem wertvollen Werkzeug in der Arzneimittelentwicklung .

Materialwissenschaft

Peptide gewinnen in der Materialwissenschaft aufgrund ihrer Selbstassemblierungseigenschaften zunehmend an Bedeutung . “this compound” kann verwendet werden, um sich selbst anordnende Peptide zu erzeugen, die eine breite Palette von Anwendungen in der Materialwissenschaft haben .

Funktionelle Zweikomponenten-Hydrogele

“this compound” kann mit anderen Verbindungen kombiniert werden, um funktionelle Zweikomponenten-Hydrogele zu bilden . Diese Hydrogele kombinieren die physikalischen Eigenschaften der Fmoc-Tyr-Hydrogele mit der Funktionalität anderer Gruppen .

Wirkmechanismus

Target of Action

Fmoc-Tyr(SO2(ONeopentyl))-OH is a complex compound used in the field of peptide synthesis . The primary targets of this compound are peptide chains, where it plays a crucial role in the formation of peptide a-thioesters .

Mode of Action

The compound operates through a process known as native chemical ligation (NCL), which is a method for creating large peptide structures . It involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of proteins. The compound is used in the convergent synthesis of proteins, a process that remains a challenge in the field . The compound contributes to the creation of peptide a-thioesters, key intermediates for the convergent synthesis of proteins .

Result of Action

The result of the action of this compound is the formation of peptide a-thioesters, which are crucial for the convergent synthesis of proteins . These peptide a-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .

Action Environment

The action of this compound is influenced by the environmental conditions of the laboratory setting. Factors such as pH levels, temperature, and the presence of other compounds can affect the efficiency and stability of the compound. For instance, the NCL reactions operate optimally at a neutral pH .

Eigenschaften

IUPAC Name |

(2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDCKHYXODZAAR-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1474302.png)

![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)

![3,8-Dihydroxy-9-methoxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1474318.png)